molecular formula C12H13N3O2 B1382278 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1803610-41-4

5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1382278
CAS No.: 1803610-41-4
M. Wt: 231.25 g/mol
InChI Key: FHFRBUYYBLGCFE-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1803610-41-4) is a pyrazole-based organic compound featuring:

  • 1-Benzyl group: Enhances lipophilicity and aromatic interactions.
  • 3-Methyl group: Contributes to steric effects and metabolic stability.
  • 5-Amino group: Provides hydrogen-bonding capability and reactivity for derivatization.

The compound is cataloged as a life science product , though inconsistencies in reported molecular data (e.g., conflicting molecular formula in ) suggest caution in referencing physical properties. Its synthesis likely follows standard pyrazole protocols, such as cyclization of hydrazines with β-keto esters followed by hydrolysis .

Properties

IUPAC Name

5-amino-1-benzyl-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-10(12(16)17)11(13)15(14-8)7-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFRBUYYBLGCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target compound 1-Benzyl, 3-Methyl, 5-Amino C₁₂H₁₃N₃O₂ 231.26* -COOH, -NH₂
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Phenyl, 5-Amino C₁₀H₉N₃O₂ 203.20 -COOH, -NH₂
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3-Diphenyl, 5-Methyl C₁₇H₁₄N₂O₂ 278.31 -COOH
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(4-MeO-Benzyl), 5-Methyl C₁₃H₁₄N₂O₃ 258.27 -COOH, -OCH₃
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1,5-Di(Cl-Ph), 4-Methyl C₁₇H₁₁Cl₃N₂O₂ 405.64 -COOH, -Cl substituents

*Calculated based on IUPAC name; molecular weight in (168.63 g/mol) is inconsistent and likely erroneous.

Physicochemical Properties

  • Solubility: The 5-amino group in the target compound enhances water solubility compared to non-polar analogs (e.g., diphenyl derivatives).
  • Acidity : Carboxylic acid pKa values for pyrazole-4-carboxylic acids typically range from 2–3, influenced by electron-withdrawing/donating substituents.
  • Crystallinity : Substituents like benzyl or chlorophenyl groups induce distinct crystal packing. For example, the chlorophenyl analog forms intramolecular O-H⋯O hydrogen bonds and π-π stacking .

Biological Activity

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1803610-41-4) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, including the presence of an amino group at position 5 and a benzyl group. These modifications enhance its interaction with biological targets, making it a compound of interest in medicinal chemistry.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalytic activity.
  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes .
  • Anticancer Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Anticancer Activity

A study highlighted that pyrazole-containing compounds exhibit significant anticancer activities against multiple cancer types, including breast, lung, and colorectal cancers. These compounds have been found to inhibit the growth of cancer cells in vitro and demonstrate antitumor effects in vivo .

Cancer TypeCompound TestedActivity Observed
Breast Cancer5-amino-1-benzyl-3-methyl-pyrazoleSignificant inhibition
Lung CancerVarious pyrazolesAntiproliferative effects
Colorectal CancerPyrazole derivativesGrowth inhibition

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can selectively inhibit COX enzymes, which are crucial in the inflammatory process. For instance, a derivative showed a COX-2 selectivity index significantly higher than traditional anti-inflammatory drugs like celecoxib .

CompoundCOX Inhibition (IC50 μM)Selectivity Index
5-amino-1-benzyl-pyrazole0.01>344.56
CelecoxibReference-

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties:

Compound NameUnique Features
3-methyl-1H-pyrazole-5-carboxylic acidSelective D-amino acid oxidase inhibitor
1-methyl-5-amino-pyrazole-4-carboxylateIntermediate in organic synthesis
5-amino-4-benzoyl-3-methylthio-pyrazolePotent CRF-1 receptor antagonist

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid

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